molecular formula C28H27N5O4S B11060091 4-amino-8-(4-hydroxy-3,5-dimethoxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile

4-amino-8-(4-hydroxy-3,5-dimethoxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile

Cat. No.: B11060091
M. Wt: 529.6 g/mol
InChI Key: HQDHFYOPZAMDDV-UHFFFAOYSA-N
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Description

4-amino-8-(4-hydroxy-3,5-dimethoxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[172202,1803,1606,1509,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile is a complex organic compound with a unique hexacyclic structure

Preparation Methods

The synthesis of this compound involves multiple steps, starting with the preparation of the core hexacyclic structure. The synthetic route typically includes the following steps:

    Formation of the core structure: This involves cyclization reactions to form the hexacyclic core.

    Functional group modifications: Introduction of amino, hydroxy, and methoxy groups at specific positions on the core structure.

    Final modifications: Addition of the carbonitrile group.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other hexacyclic structures with different functional groups. For example:

Properties

Molecular Formula

C28H27N5O4S

Molecular Weight

529.6 g/mol

IUPAC Name

4-amino-8-(4-hydroxy-3,5-dimethoxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile

InChI

InChI=1S/C28H27N5O4S/c1-36-18-10-14(11-19(37-2)24(18)35)20-15(12-29)26-31-25(30)23-21-13-6-8-32(9-7-13)27(21)38-28(23)33(26)16-4-3-5-17(34)22(16)20/h10-11,13,20,35H,3-9H2,1-2H3,(H2,30,31)

InChI Key

HQDHFYOPZAMDDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C(=C3N=C(C4=C(N3C5=C2C(=O)CCC5)SC6=C4C7CCN6CC7)N)C#N

Origin of Product

United States

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